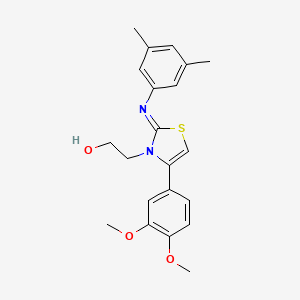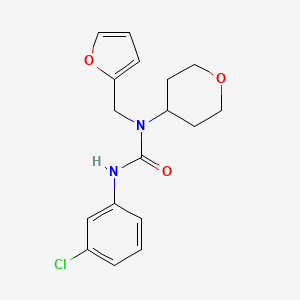
3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea, also known as CPFU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPFU is a urea derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) demonstrated the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing a methodology that might be relevant for synthesizing compounds with structural similarities to "3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea." This approach offers higher yields, environmental friendliness, and reduced reaction times. While not directly related to the exact compound , this research highlights the potential for synthesizing complex molecules efficiently, which could be applicable for generating variants of the specified urea derivative for anti-inflammatory and antibacterial studies (P. Ravula et al., 2016).
One-Pot Synthesis of Pyrimidinones
Ghorbani‐Vaghei et al. (2015) described a one-pot synthesis method for creating furano and pyrano pyrimidinones using a diastereoselective three-component reaction. Although the compound of interest was not explicitly mentioned, the methodological aspects of this research could potentially be adapted for the synthesis of related urea derivatives, highlighting the versatility of one-pot reactions in generating complex molecules with potential pharmacological activities (R. Ghorbani‐Vaghei et al., 2015).
Antitubercular Agents Synthesis
The work by Bhoot et al. (2011) on synthesizing chalcones and acetyl pyrazoline derivatives comprising a furan nucleus as antitubercular agents provides insights into how similar furan-containing compounds, like "3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea," could be synthesized and evaluated for their potential as antitubercular agents. The methodologies and biological evaluation protocols discussed in this study could guide future research on the biological applications of such compounds (D. Bhoot et al., 2011).
Nonlinear Optical Properties
Research by Shkir et al. (2018) on the electronic, optical, and nonlinear optical properties of a novel chalcone derivative showcases the potential of using computational approaches to predict and understand the properties of complex organic molecules, including those structurally related to the specified urea derivative. Such studies are crucial for identifying materials with potential applications in optoelectronics and photonics (M. Shkir et al., 2018).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-3-1-4-14(11-13)19-17(21)20(12-16-5-2-8-23-16)15-6-9-22-10-7-15/h1-5,8,11,15H,6-7,9-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFUNMSUWETBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

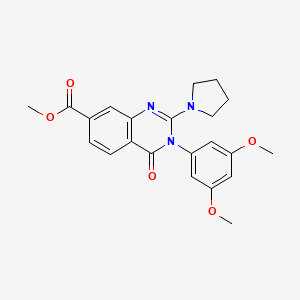

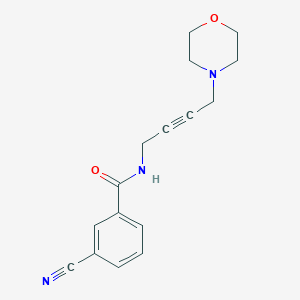
![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)

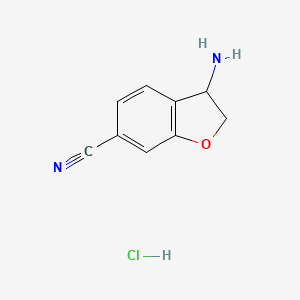
![3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2744149.png)
![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)
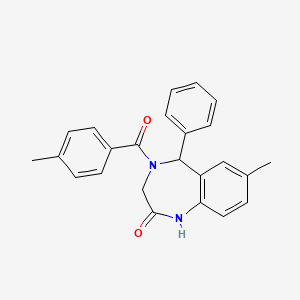
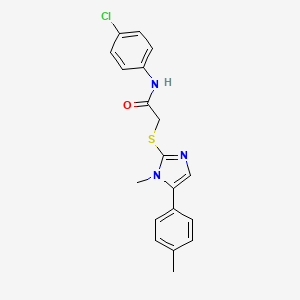
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)
